molecular formula C12H16O2 B11721664 2-Hydroxy-4'-isobutylacetophenone

2-Hydroxy-4'-isobutylacetophenone

Cat. No.: B11721664
M. Wt: 192.25 g/mol
InChI Key: AQQAEVOPOYZKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4’-isobutylacetophenone is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone, featuring a hydroxyl group at the second position and an isobutyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4’-isobutylacetophenone typically involves a Friedel-Crafts acylation reaction. This process starts with isobutylbenzene, which undergoes acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of 2-Hydroxy-4’-isobutylacetophenone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4’-isobutylacetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-4’-isobutylacetophenone largely depends on its application. In the context of its use as a precursor for ibuprofen, the compound undergoes a series of chemical transformations that ultimately lead to the formation of the active pharmaceutical ingredient. The hydroxyl and isobutyl groups play crucial roles in these transformations, facilitating the necessary chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4’-isobutylacetophenone is unique due to the presence of both the hydroxyl and isobutyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-hydroxy-1-[4-(2-methylpropyl)phenyl]ethanone

InChI

InChI=1S/C12H16O2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9,13H,7-8H2,1-2H3

InChI Key

AQQAEVOPOYZKEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.